molecular formula C10H11IO B14841765 4-Cyclopropoxy-2-iodo-1-methylbenzene

4-Cyclopropoxy-2-iodo-1-methylbenzene

Cat. No.: B14841765
M. Wt: 274.10 g/mol
InChI Key: JHLGDRLXHLCUOR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-1-methylbenzene is an organic compound with the molecular formula C10H11IO It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group at the 4-position, an iodine atom at the 2-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-1-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position.

Another approach involves the cyclopropanation of 2-iodo-1-methylbenzene using a cyclopropyl halide and a strong base such as sodium hydride or potassium tert-butoxide. This reaction introduces the cyclopropoxy group at the 4-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the cyclopropoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed

    Substitution: Products include 4-cyclopropoxy-2-azido-1-methylbenzene or 4-cyclopropoxy-2-cyano-1-methylbenzene.

    Oxidation: Products include 4-cyclopropoxy-2-iodo-1-methylbenzoic acid or 4-cyclopropoxy-2-iodo-1-methylbenzaldehyde.

    Reduction: Products include 4-cyclopropoxy-1-methylbenzene or 4-cyclopropoxy-2-iodo-1-methylcyclopropane.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-1-methylbenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. The cyclopropoxy group can also participate in ring-opening reactions, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-2-bromo-1-methylbenzene
  • 4-Cyclopropoxy-2-chloro-1-methylbenzene
  • 4-Cyclopropoxy-2-fluoro-1-methylbenzene

Uniqueness

4-Cyclopropoxy-2-iodo-1-methylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the cyclopropoxy group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-1-methylbenzene

InChI

InChI=1S/C10H11IO/c1-7-2-3-9(6-10(7)11)12-8-4-5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

JHLGDRLXHLCUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CC2)I

Origin of Product

United States

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